2-Iodophenoxyacetic acid
Overview
Description
2-Iodophenoxyacetic acid is an organic compound with the molecular formula C8H7IO3 It is a derivative of phenoxyacetic acid, where an iodine atom is substituted at the ortho position of the phenyl ring
Mechanism of Action
Target of Action
2-Iodophenoxyacetic acid, also known as 2-(2-iodophenoxy)acetic acid, is a type of organoiodine compound. It is primarily used as a plant growth regulator .
Mode of Action
The mode of action of this compound involves a nucleophilic substitution at a position on the ring ortho to the carboxyl group or the side chain carrying this group and with the carboxyl group itself . This reaction is believed to involve a cysteinyl unit of a protein as the most likely substrate .
Biochemical Pathways
It is known that the compound plays a role in the elongation of sections of avena coleoptiles, a process regulated by plant growth regulators .
Pharmacokinetics
It is known that the compound can be synthesized through a series of reactions involving 4-aminophenol, nitrous acid, potassium iodide, and chloroacetic acid .
Result of Action
The primary result of the action of this compound is the promotion of plant growth. It achieves this by accelerating cell division and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodophenoxyacetic acid typically involves the iodination of phenoxyacetic acid. One common method is the electrophilic aromatic substitution reaction, where phenoxyacetic acid is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the ortho position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Iodophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form phenoxyacetic acid or other reduced products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as Oxone® (potassium peroxymonosulfate) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Phenoxyacetic acid or other reduced products.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-Iodophenoxyacetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of iodinated aromatic compounds.
Biology: It can be used as a probe to study biological processes involving iodine-containing compounds.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Phenoxyacetic Acid: Lacks the iodine atom, making it less reactive in certain chemical reactions.
4-Iodophenoxyacetic Acid: Iodine atom is at the para position, leading to different reactivity and properties.
2-Bromophenoxyacetic Acid: Bromine atom instead of iodine, resulting in different chemical behavior.
Uniqueness: 2-Iodophenoxyacetic acid is unique due to the ortho position of the iodine atom, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective functionalization and the formation of specific derivatives that are not easily accessible with other halogenated phenoxyacetic acids.
Properties
IUPAC Name |
2-(2-iodophenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMKQZUBDBNJTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70702721 | |
Record name | 2-Iodophenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70702721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-92-8 | |
Record name | 2-(2-Iodophenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1878-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodophenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70702721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of radiolabeling 2-Iodophenoxyacetic acid with Iodine-131, as described in the research paper?
A1: The research paper focuses on the synthesis of 4-Chloro-2-Iodophenoxyacetic acid labeled with Iodine-131 []. While it doesn't delve into specific applications, radiolabeling compounds like this typically serves several purposes in research:
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